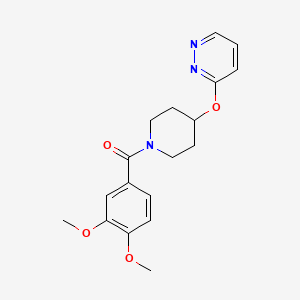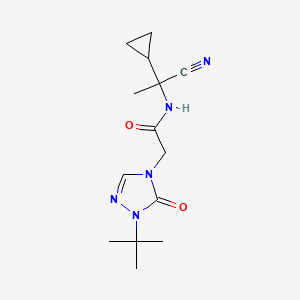![molecular formula C16H23NO4 B2366228 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid CAS No. 1411655-63-4](/img/structure/B2366228.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid” is a chemical compound with the CAS Number: 1411655-63-4 . It is used in the preparation of indole derivatives as efflux pump inhibitors for treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of similar compounds involves heating a mixture of diethanolamine and benzyl chloride to reflux for 1-1.5 hours. After cooling to 23-28°C, thionyl chloride is added and the reaction is allowed to proceed until complete. Ammonia gas is then passed through the reaction for 2.5-3.5 hours. After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and the mixture is stirred for 0.5-1 hour. Hydrogen gas is then passed through the reaction to remove the benzyl group, yielding the product .Molecular Structure Analysis
The molecular weight of “this compound” is 293.36 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Synthesis and Properties
- A study details the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, highlighting its application in organic syntheses involving ketones, diazo compounds, and carbamates, and their potential in metal-catalyzed reactions and ester formation (Linder et al., 2003).
Application in Peptide Synthesis
- The compound has been used in the synthesis of phosphothreonine mimetics for peptides, particularly in the context of Polo-like kinase 1 (Plk1) polo box domain (PBD)-binding peptides, demonstrating its utility in the development of signal transduction-directed peptides (Liu et al., 2009).
Role in Renin Inhibitory Peptides
- It serves as an intermediate in the preparation of renin inhibitory peptides, illustrating its significance in the development of angiotensinogen analogues and its role in mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis (Thaisrivongs et al., 1987).
Biotechnological Applications
- The compound has been identified as a potential building block for polymer synthesis from renewable carbon sources, emphasizing its role in green chemistry and biotechnological processes (Rohwerder & Müller, 2010).
Safety and Hazards
properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-16(4,13(18)19)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJFKHRPRBWHEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1411655-63-4 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

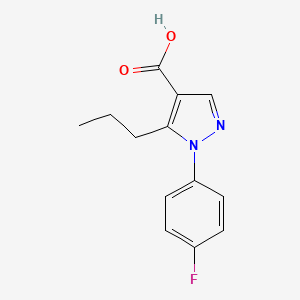

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2366150.png)
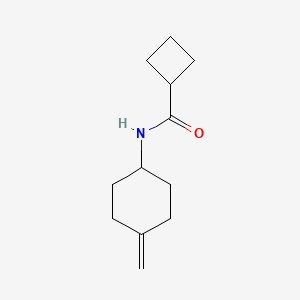
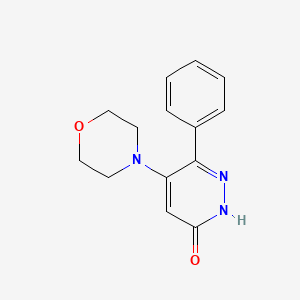
![N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2366155.png)
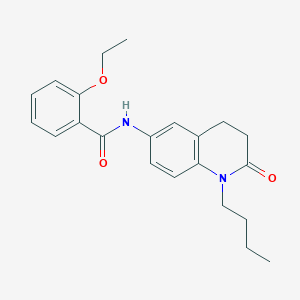
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2366157.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2366158.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B2366163.png)
